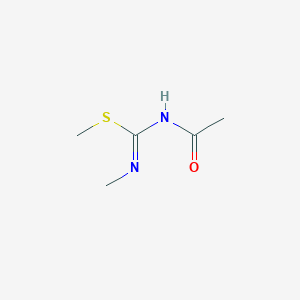

1-Acetyl-2,3-dimethyl-isothiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2OS |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

methyl N-acetyl-N'-methylcarbamimidothioate |

InChI |

InChI=1S/C5H10N2OS/c1-4(8)7-5(6-2)9-3/h1-3H3,(H,6,7,8) |

InChI Key |

PVKRWJPHLLQPAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=NC)SC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 2,3 Dimethyl Isothiourea and Analogous N Acyl Isothioureas

Green Chemistry Principles in N-Acyl Isothiourea Synthesis

Environmentally Benign Reagents and Catalysts

The pursuit of sustainable chemistry has led to the adoption of environmentally benign reagents and catalysts in the synthesis of N-acyl isothioureas and related compounds. A notable approach involves the use of phase-transfer catalysts and solvent-free conditions, which offer numerous advantages including high efficiency, selectivity, and easier purification of products. sci-hub.st This methodology represents a significant improvement for producing these fine chemicals through an eco-friendly procedure. sci-hub.st

One such method involves the reaction of benzoyl chloride with potassium thiocyanate (B1210189) under phase-transfer catalysis in solvent-free conditions to produce an isothiocyanate intermediate. sci-hub.stmdpi.com This intermediate then reacts with an aromatic amine to yield N-aryl-N'-aroyl thioureas. sci-hub.st The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to significantly improve reaction yields. mdpi.com For instance, the yield for the synthesis of 2-((4-methoxyphenoxy)methyl)benzoyl chloride improved from 41% to 76% with the use of TBAB. mdpi.com The reactions are typically carried out at room temperature, eliminating the need for heating and reducing energy consumption. sci-hub.st This approach minimizes atmospheric pollution from solvents and generates less waste. sci-hub.st

Furthermore, the development of water-soluble thiourea (B124793) ligands for recoverable palladium-catalyzed aerobic aqueous Suzuki-Miyaura reactions highlights the move towards greener solvent systems. dntb.gov.ua The use of readily accessible and inexpensive reagents and catalysts is a key aspect of these environmentally conscious synthetic routes. sci-hub.st

Table 1: Comparison of Reaction Conditions for N-Aryl-N'-Aroyl Thiourea Synthesis

| Catalyst/Condition | Solvent | Temperature | Key Advantage | Yield (%) | Reference |

| Phase-Transfer Catalyst (PEG-400) | Solvent-Free | Room Temperature | Environmentally benign, simple procedure | 80.0-98.1 | sci-hub.st |

| Tetra-n-butylammonium bromide (TBAB) | Acetone | Not Specified | Improved reaction speed and yield | 76 | mdpi.com |

| No Catalyst | Acetone | Not Specified | Baseline for comparison | 41 | mdpi.com |

Advanced Synthetic Techniques for N-Acyl Isothioureas

Recent advancements in synthetic chemistry have introduced sophisticated techniques that offer enhanced control, efficiency, and scalability for the production of N-acyl isothioureas and their derivatives.

Continuous Flow Synthesis Methods

Continuous flow chemistry, also known as microreactor technology, has emerged as a powerful tool for chemical synthesis, allowing for rapid reaction screening and the identification of optimal production conditions. epo.org This technique offers inherent safety benefits due to the small reactor volumes, enabling the use of reaction conditions that might be challenging in traditional batch processes. epo.org

In the context of isothiourea chemistry, polymer-supported isothiourea catalysts have been successfully employed in packed-bed reactors for continuous flow synthesis. acs.orgresearchgate.net This setup facilitates the enantioselective synthesis of various heterocyclic products with good to excellent yields and high enantiopurity. acs.orgresearchgate.net A key advantage of this approach is the ability to recycle the immobilized catalyst, which can be regenerated and reused for multiple reaction cycles. acs.orgresearchgate.net For example, a polymer-supported HyperBTM catalyst has been used for the enantioselective Michael addition-cyclization, demonstrating durability and recyclability in a 15 mmol scale-up. acs.org

Continuous flow methods provide precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity of the final product. epo.org The total multistep continuous flow synthesis of isonicotinyl-hydrazide from 4-cyano pyridine, for instance, can achieve yields greater than 95%. epo.org This technology is particularly well-suited for future innovations involving data acquisition, feedback, and control through artificial intelligence and machine learning. rsc.org

Table 2: Examples of Continuous Flow Synthesis Applications

| Catalyst System | Reaction Type | Key Feature | Overall Yield (%) | Reference |

| Polymer-supported HyperBTM | Enantioselective Michael addition-cyclization | Catalyst recyclability, scale-up potential | 68 (after recrystallization) | acs.org |

| Ru-Zeolite heterogeneous catalyst | N-benzylation of amides | Reusable catalyst (16 cycles) | Not specified | researchgate.net |

| Microreactor Technology | Isoniazid Synthesis | High yield, multistep continuous process | >95 | epo.org |

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation has been recognized as a green synthetic approach that can significantly enhance chemical reactions. nih.gov This sustainable technology improves reaction rates, yields, and selectivity while often requiring less hazardous materials and milder conditions. nih.gov The physical phenomena responsible for these improvements include the generation of cavitation and Brownian motion, which can disrupt cake layers and reduce concentration polarization at interfaces. nih.gov

In the synthesis of nitrogen heterocycles like isoindolin-1-ones, which can be precursors or structurally related to N-acyl isothioureas, ultrasonic assistance has proven effective. nih.govresearchgate.net For example, the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation is characterized by its efficiency, high yields, and tolerance of various functional groups. researchgate.net The reaction time can be significantly reduced; for instance, a one-pot reaction to produce 3-benzylisoindolin-1-one in 86% yield was achieved in just one hour with ultrasound, a significant improvement over conventional heating methods. nih.gov

Table 3: Impact of Ultrasonic-Assisted Synthesis on Reaction Efficiency

| Reaction | Condition | Reaction Time | Yield (%) | Reference |

| Synthesis of 3-benzylisoindolin-1-one | Ultrasonic Irradiation | 1 hour | 86 | nih.gov |

| Synthesis of 3-hydroxyisoindolin-1-ones | Ultrasonic Irradiation (50°C) | 30 minutes | High | researchgate.net |

| Synthesis of 3-benzylisoindolin-1-one | Conventional Heating | Longer than 1 hour | Lower than with ultrasound | nih.gov |

Structural Modifications and Analogues of N Acyl Isothioureas

Design and Synthesis of Substituted N-Acyl Isothiourea Analogues

The synthesis of N-acyl thiourea (B124793) derivatives, close relatives and precursors to N-acyl isothioureas, typically involves a multi-step process. A common and effective method is the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone. This reaction forms an acyl isothiocyanate intermediate. nih.gov This highly reactive intermediate is then treated with a primary or secondary amine to yield the desired N-acyl thiourea through nucleophilic addition. nih.gov The efficiency of this synthesis can be significantly improved, with yields increasing from 41% to 76% in some cases, by using a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). nih.gov

The design of these analogues is often driven by the desire to create compounds for specific applications, such as anion and cation recognition. acs.org By incorporating different aryl or heterocyclic moieties, researchers can fine-tune the electronic and steric properties of the molecule. For instance, a series of novel N-acyl-N'-aryl thiourea derivatives were designed and synthesized to act as dual-responsive receptors for ions like fluoride (B91410) and copper(II). acs.org

Table 1: Crystallographic Data for Selected N-Acyl Thiourea Analogues

| Compound Name | Molecular Formula | Crystal System | Dihedral Angle (Phenyl Ring & Side Chain) | Reference |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | C₁₁H₁₄N₂OS | Triclinic | 81.33 (10)° | nih.gov |

| 3-Acetyl-1-(2,6-dimethylphenyl)thiourea | C₁₁H₁₄N₂OS | Triclinic | 83.74 (5)° | rsc.org |

| 3-Acetyl-1-(2,3-dichlorophenyl)thiourea | C₉H₈Cl₂N₂OS | Triclinic | 62.5 (1)° and 51.3 (1)° (two molecules in asymmetric unit) | nih.gov |

This interactive table provides a summary of crystallographic data for N-acyl thiourea analogues, allowing for comparison of their structural parameters.

Development of Chiral Isothiourea Catalysts

A significant area of development for N-acyl isothiourea analogues is in the field of asymmetric organocatalysis. nih.govrsc.org Chiral isothioureas have emerged as powerful Lewis base catalysts for a variety of enantioselective transformations. acs.org Catalysts such as benzotetramisole (BTM) and its derivatives, like HyperBTM, are synthesized to create a specific chiral environment around the catalytic site, enabling high levels of stereocontrol. nih.govnih.gov

The development of these catalysts involves a concise synthetic approach, often starting from readily available materials to produce the catalyst on a gram scale. nih.gov For example, homobenzotetramisole and its derivatives can be synthesized in three steps from 2-aminobenzothiazole (B30445) and α,β-unsaturated acid chlorides, with the final products being separable into their respective optical antipodes. nih.gov

These chiral isothiourea catalysts have proven effective in promoting reactions such as the formal [2+2] cycloaddition of arylacetic acids with N-sulfonylaldimines to produce β-lactams with high diastereocontrol and excellent enantiocontrol. acs.org They operate by activating substrates through the formation of reactive intermediates, such as α,β-unsaturated acyl ammonium species. nih.govacs.org The catalyst's structure is paramount in dictating the stereochemical outcome of the reaction. Tandem catalysis, combining isothiourea catalysts with other catalytic systems like palladium, has further expanded their utility, enabling complex transformations such as the enantioselective synthesis of α-amino acid derivatives. nih.gov

Table 2: Applications of Chiral Isothiourea Catalysts

| Catalyst | Reaction Type | Products | Key Findings | Reference |

| HBTM-2.1 | Asymmetric [2+2] cycloaddition | β-Lactams, β-Amino esters | High diastereocontrol (up to >95:5 dr) and good to excellent enantiocontrol. | acs.org |

| HyperBTM | Enantioselective Michael addition-cyclization | Heterocyclic products | Products generated in good to excellent yields and high enantiopurity (up to 97:3 er) in continuous flow. | nih.govacs.org |

| BTM / HyperBTM | Acylative kinetic resolution | Chiral secondary and tertiary alcohols | High selectivity factors (s up to 70) achieved in batch and flow. | rsc.org |

| BTM | Tandem Pd/isothiourea relay catalysis | α-Amino acid derivatives | Forms products with high levels of stereoselectivity. | nih.gov |

This interactive table summarizes the application of various chiral isothiourea catalysts in asymmetric synthesis, highlighting their effectiveness and versatility.

Immobilized and Polymer-Supported Isothiourea Catalysts for Flow Chemistry

A major advancement in the application of isothiourea catalysts has been their immobilization on solid supports, which facilitates their use in continuous flow chemistry. nih.govrsc.orgthieme-connect.de This approach addresses common drawbacks of homogeneous organocatalysis, such as high catalyst loading and difficult separation from the reaction mixture. nih.govacs.org By attaching the catalyst to a polymer backbone, a heterogeneous catalyst is created that can be easily recovered and recycled. nih.govrsc.org

Polymer-supported versions of catalysts like HyperBTM and BTM have been successfully synthesized and employed. rsc.org These immobilized catalysts are often used in packed bed reactors, where the reaction solution is passed through a column containing the solid-supported catalyst. nih.govacs.org This setup allows for continuous production, efficient separation, and catalyst reuse. nih.govacs.org For instance, a polymer-supported HyperBTM derivative was used in a packed bed reactor for the enantioselective synthesis of heterocyclic compounds, demonstrating excellent yield, high enantiopurity, and successful scale-up. nih.govacs.org

The use of these supported catalysts in continuous flow has been demonstrated for various reactions, including the kinetic resolution of secondary and tertiary heterocyclic alcohols. rsc.org The choice of solvent is critical, with greener, industrially-preferable solvents like dimethyl carbonate proving effective. rsc.org While mechanical degradation of the polymer support can be a challenge, the benefits of continuous processing, such as improved efficiency and simplified product isolation, make this a highly attractive strategy for sustainable chemical manufacturing. nih.govacs.org This heterogenization of chiral catalysts represents a key step toward the industrial application of organocatalytic processes. acs.org

Advanced Characterization and Computational Investigations of 1 Acetyl 2,3 Dimethyl Isothiourea and Its Derivatives

Spectroscopic Analysis in Elucidating Molecular Structure and Conformation

Spectroscopic methods are indispensable tools for determining the molecular structure, conformation, and electronic environment of chemical compounds. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray diffraction to the study of acetylated dimethylisothiourea derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 1-acetyl-2,3-dimethyl-isothiourea were not available in the surveyed literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be inferred from the general knowledge of similar structures and the data available for related compounds.

For a molecule like this compound, one would anticipate characteristic signals for the acetyl methyl group, the two N-methyl groups, and the S-methyl group. The chemical shifts of these protons would be influenced by the electronic environment created by the acetyl and isothiourea functionalities. In ¹³C NMR, distinct resonances would be expected for the carbonyl carbon of the acetyl group, the isothiourea carbon, and the various methyl carbons.

In studies of related isothiourea-catalyzed reactions, ¹H NMR and ¹⁹F NMR have been utilized to determine the diastereomeric and enantiomeric ratios of products, highlighting the utility of NMR in stereochemical analysis. For instance, the diastereomeric ratio of products in certain reactions has been determined by analyzing the crude reaction mixture using ¹H NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For acetylated thiourea (B124793) derivatives, characteristic absorption bands reveal the presence of N-H, C=O, C-N, and C=S bonds.

In the case of 3-acetyl-1-(2,6-dimethylphenyl)thiourea , a structurally related compound, the following characteristic IR absorption bands have been reported:

-N-H stretching: 3156.1 cm⁻¹

-C=O stretching: 1698.1 cm⁻¹

-C-N stretching: 1365.7 cm⁻¹

-C=S stretching: 710.4 cm⁻¹

These values provide a reference for the expected vibrational frequencies in this compound, with the understanding that the precise positions of the peaks may vary depending on the specific substitution pattern and molecular environment.

| Functional Group | Vibrational Mode | Reported Wavenumber (cm⁻¹) for 3-Acetyl-1-(2,6-dimethylphenyl)thiourea |

| N-H | Stretching | 3156.1 |

| C=O | Stretching | 1698.1 |

| C-N | Stretching | 1365.7 |

| C=S | Stretching | 710.4 |

X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 3-acetyl-1-(2,3-dimethylphenyl)thiourea has been determined, offering significant insights into the conformational preferences of this class of molecules. In the solid state, the molecule adopts a specific conformation where the two N-H bonds are anti to each other. Furthermore, the C=S

Computational Chemistry and Theoretical Investigations

Atoms-in-Molecules (AIM) Analysis of Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms-in-Molecules (AIM), provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density. researchgate.netwikipedia.org This approach allows for the quantitative characterization of atomic and bonding properties within a molecule.

At the core of AIM theory is the analysis of critical points in the electron density, ρ(r), where the gradient of the density is zero. The nature of these critical points reveals the structural elements of a molecule. For instance, a (3, -1) critical point, also known as a bond critical point (BCP), is typically found between two chemically bonded atoms. The properties at this point, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the bond ellipticity (ε), provide deep insights into the nature of the chemical bond.

While no specific AIM analysis data for this compound has been found, studies on related acylthiourea derivatives utilize similar methodologies to understand intramolecular interactions. For example, in studies of other thiourea derivatives, AIM analysis is employed to characterize hydrogen bonds and other non-covalent interactions that play a crucial role in determining the molecular conformation and crystal packing. The presence of N-H···O and N-H···S intramolecular hydrogen bonds, which are likely to occur in this compound, can be confirmed and quantified using AIM.

Hypothetical AIM Data for a Representative Intramolecular Hydrogen Bond in a Related Acylthiourea Derivative:

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| N-H···O | 0.025 | +0.085 | Closed-shell (indicative of a strong electrostatic character) |

| N-H···S | 0.018 | +0.062 | Closed-shell (weaker than N-H···O) |

This table is illustrative and based on typical values found for hydrogen bonds in similar organic molecules. The data is not from an actual analysis of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of a molecule is critical to its chemical reactivity and biological activity. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. Molecular dynamics (MD) simulations provide a time-resolved picture of the conformational landscape, revealing how the molecule explores different shapes at a given temperature.

For acylthiourea and isothiourea derivatives, a key conformational feature is the relative orientation of the acyl and thiourea or isothiourea moieties. Studies on related N-acylthioureas have shown that they can exist in different conformations, often designated as E/Z isomers with respect to the C-N bonds. researchgate.net The presence of bulky substituents, such as the dimethylphenyl group in related structures, can significantly influence the preferred conformation due to steric hindrance. nih.govnih.gov

Molecular dynamics simulations on thiourea derivatives have been used to understand their interactions with biological targets. nih.govrsc.org These simulations can reveal the dynamic stability of the ligand-receptor complex and identify key residues involved in the interaction. For a molecule like this compound, MD simulations could elucidate the flexibility of the acetyl and methyl groups and the rotational barriers around the various single bonds.

Key Torsional Angles in the Conformational Analysis of a Hypothetical Acetylisothiourea Derivative:

| Torsion Angle | Description | Expected Stable Conformations (degrees) |

| O=C-N-C | Rotation around the acetyl-nitrogen bond | Typically planar or near-planar |

| C-N-C=S | Rotation around the nitrogen-isothiourea carbon bond | Can exhibit syn/anti isomerism |

| N-C-S-C | Rotation around the isothiourea carbon-sulfur bond | Influenced by the nature of the sulfur substituent |

This table presents a general framework for the conformational analysis of such a molecule. The specific values would need to be determined through dedicated computational studies on this compound.

Applications of N Acyl Isothioureas and Their Derivatives in Research

A Versatile Synthon in Heterocyclic Chemistry

N-acyl isothioureas are highly valued as precursors in the synthesis of a wide array of heterocyclic compounds. nih.govmdpi.com Their reactivity allows for the construction of both nitrogen-containing and sulfur-containing ring systems, which are prevalent in pharmaceuticals and other biologically active molecules.

Crafting Nitrogen-Containing Heterocycles

The utility of N-acyl isothioureas and their derivatives extends to the synthesis of various nitrogen-containing heterocycles, including pyrrolizines, lactams, and dihydropyridinones.

Pyrrolizines: Isothiourea-catalyzed reactions have been successfully employed in the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives. rsc.orgnih.gov This method involves an intramolecular Michael addition-lactonization and subsequent ring-opening of an enone acid, catalyzed by isothioureas like benzotetramisole, to produce the desired pyrrolizine structures with excellent stereocontrol. rsc.orgnih.gov

Lactams: Chiral isothioureas have been instrumental in the synthesis of β-lactams. nih.govrsc.org A notable method involves a solvent-directed divergent synthesis where zwitterionic intermediates, formed from a stereospecific Mannich reaction, undergo intramolecular lactamization to yield β-lactam derivatives. nih.govrsc.org The choice of solvent can direct the reaction towards either β-lactam or α-amino acid derivative formation. nih.govrsc.org Furthermore, isothiourea catalysis has been applied to the asymmetric formal [2+2] cycloaddition of arylacetic acid derivatives with N-sulfonylaldimines to produce stereodefined 3,4-diaryl-anti-β-lactams. nih.govst-andrews.ac.uk

Dihydropyridinones: The scope of isothiourea-catalyzed processes includes the synthesis of 3,5,6-substituted dihydropyridinones. nih.govnih.gov These are produced through a Michael addition-lactamization cascade reaction involving 2-N-tosyliminoacrylates and carboxylic acids, demonstrating high enantioselectivity. nih.govnih.gov

| Catalyst | Reactants | Product | Key Features |

| Benzotetramisole | Enone acid | cis-Pyrrolizine carboxylate | High stereocontrol |

| Chiral Isothiourea | Imine and C(1)-ammonium enolate | β-Lactam derivatives | Solvent-directed divergent synthesis |

| HBTM-2.1 | Arylacetic acids and N-sulfonylaldimines | 3,4-Diaryl-anti-β-lactams | High diastereocontrol and enantiocontrol |

| Isothiourea | 2-N-tosyliminoacrylates and carboxylic acids | 3,5,6-Substituted dihydropyridinones | High enantioselectivity |

Forging Sulfur-Containing Heterocycles

N-acyl isothioureas are also pivotal in the synthesis of sulfur-containing heterocycles, most notably thiazoles.

Thiazoles: A general method for synthesizing 5-acyl-2-dialkylaminothiazoles involves the condensation of an adduct of an amidine and an isothiocyanate with an α-haloketone. ias.ac.in Another approach utilizes the reaction of N-acylthioureas with α-haloketones. ias.ac.in Solid-phase synthesis methods have also been developed for 2-amino-5-carboxamide thiazoles, which helps to avoid the formation of undesired isomers. nih.gov Furthermore, environmentally friendly, catalyst-free methods for synthesizing 2-aminothiazoles from α-diazoketones and thiourea (B124793) have been reported. bepls.com

The Art of Coordination Chemistry and Ligand Design

The presence of both sulfur and nitrogen donor atoms in N-acyl isothioureas makes them excellent ligands for a variety of metal ions. nih.gov This has led to extensive research into their coordination chemistry and the catalytic applications of the resulting metal complexes.

Weaving Complexes with Metal Ions

N-acyl isothioureas can coordinate to metal ions in different modes, acting as either monodentate or bidentate ligands. mdpi.com They readily form stable complexes with a range of transition metals, including nickel(II), copper(II), palladium(II), platinum(II), and ruthenium(II). nih.govnih.gov The coordination typically occurs through the sulfur and oxygen atoms of the thiourea moiety. nih.gov The resulting complexes often exhibit square planar or other well-defined geometries. nih.gov For instance, N,N-disubstituted-N'-acylthiourea ligands have been used to synthesize first-row transition metal complexes of Ni, Co, Cu, and Zn. nih.gov

| Metal Ion | Ligand | Resulting Complex |

| Fe(II) | Acyl thiourea supported on silica (B1680970) nanoparticles | Catalyst for transfer hydrogenation |

| Pd(II) | N-acyl-N,N′-(disubstituted) thioureas and phosphine (B1218219) ligands | Complexes with antileishmanial activities |

| Ru(II) | Acyl thiourea ligands | Half-sandwich complexes with potential anticancer properties |

| Ni(II), Cu(II) | N,N-dialkyl-N,-3-chlorobenzoylthiourea | Complexes with cis geometry of S and O atoms |

Catalytic Frontiers with Metal-Thiourea Complexes

Metal complexes of thiourea derivatives have shown significant promise as catalysts in various organic transformations. nih.gov For example, an iron(II) catalyst containing acyl thiourea ligands supported on silica nanoparticles has been effectively used for the transfer hydrogenation of carbonyl compounds. nih.gov Additionally, multifunctional thiourea catalysts have been developed for a variety of asymmetric reactions, including Michael additions and aza-Henry reactions, showcasing the versatility of these compounds in catalysis. jst.go.jp

Building Blocks for Supramolecular Chemistry and Molecular Recognition

The ability of N-acyl isothioureas to form hydrogen bonds and coordinate with metal ions makes them valuable components in the field of supramolecular chemistry and molecular recognition. nih.gov

These compounds have been investigated for their potential as chemosensors for detecting various ions. mdpi.com For instance, novel N-acyl-N'-aryl thiourea derivatives have been designed as dual-responsive receptors capable of sensing both anions, such as fluoride (B91410), and cations, like copper(II), through changes in their UV-VIS absorption spectra. researchgate.net The hydrogen bonding capabilities of the thiourea moiety play a crucial role in the recognition of anions. researchgate.net

| Compound Class | Application | Target Analytes |

| N-acyl-N'-aryl thiourea derivatives | Chemosensors | Fluoride, Copper(II) ions |

| Thiourea-based organocatalysts | Asymmetric multicomponent reactions | Various electrophiles and nucleophiles |

Anion Sensing and Receptor Design

The unique structural framework of N-acyl isothioureas makes them excellent candidates for the design of synthetic receptors for anion recognition. nih.govnih.gov The presence of both hydrogen bond donors (N-H groups) and a thiocarbonyl group allows for effective interaction with various anions. nih.gov These interactions can lead to detectable signals, such as changes in color or fluorescence, forming the basis for chemosensors. nih.govmdpi.com

Research has demonstrated that thiourea-based receptors can exhibit high affinity and selectivity for specific anions. For instance, certain thiourea derivatives have shown a high affinity for basic anions like fluoride, resulting in colorimetric changes that are easily observable. nih.gov The design of these receptors often involves attaching a chromophore or fluorophore to the thiourea backbone. nih.gov The binding of an anion to the receptor modulates the electronic properties of the signaling unit, leading to a measurable optical response. nih.gov The interaction primarily involves the hydrogen atoms of the amino and thiourea groups of the receptor molecule. nih.gov

Self-Assembly and Hydrogen Bonding Networks

The ability of N-acyl isothioureas to form robust hydrogen bonds is a key factor in their capacity for self-assembly into well-ordered supramolecular structures. nih.govrsc.org These hydrogen bonds can occur both intramolecularly, influencing the conformation of individual molecules, and intermolecularly, driving the formation of larger assemblies. nih.gov

X-ray crystallography studies have revealed the formation of extended hydrogen-bonding networks in the solid state. For example, in 1-(2-chlorobenzoyl)thiourea, an intramolecular N-H···O=C hydrogen bond is observed, which affects the molecule's conformation. nih.gov Furthermore, intermolecular N-H···S=C hydrogen bonds link individual molecules into larger networks, dictating the crystal packing. nih.gov The ability to control the self-assembly process by modifying the molecular structure or the experimental conditions opens up possibilities for creating novel materials with specific functions. nih.gov

Agrochemical Research

Thiourea and its derivatives have been extensively investigated for their potential applications in agriculture as insecticides, fungicides, and plant growth regulators. acs.org The introduction of a thiourea group into a molecule can enhance its biological activity and improve properties like solubility. acs.org

Development of Insecticidal Agents

A significant body of research has focused on the insecticidal properties of N-acyl isothioureas and related compounds. mdpi.comnih.govresearchgate.netnih.gov These compounds have shown efficacy against various insect pests, including sap-feeding insects and the cotton leafworm. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the insecticidal potency of these compounds. For example, the introduction of an acylthiourea moiety into isoxazoline (B3343090) derivatives resulted in compounds with good insecticidal activity against Plutella xylostella (diamondback moth). mdpi.com In one study, a newly synthesized compound, labeled as compound 32, exhibited a significantly lower LC50 value (0.26 mg/L) compared to established insecticides like ethiprole (B1671408) and avermectin, indicating its high potency. mdpi.com Similarly, novel oxopropylthiourea derivatives have been synthesized and tested against the larvae of Spodoptera littoralis (cotton leafworm), with some compounds showing efficacy comparable to the commercial insecticide lufenuron. nih.gov

| Compound Type | Target Pest | Key Findings |

| Acylthiourea-containing isoxazolines | Plutella xylostella | Compound 32 showed an LC50 of 0.26 mg/L, outperforming ethiprole and avermectin. mdpi.com |

| Diaryl-substituted isothioureas | Myzus persicae, Bemisia tabaci | Showed excellent activity in laboratory bioassays against sap-feeding insects. nih.gov |

| Oxopropylthiourea derivatives | Spodoptera littoralis | Compound 8 demonstrated high toxicity to larvae, with an LC50 value of 2.412 ppm. nih.gov |

Fungicidal Properties

N-acyl isothioureas and their derivatives have also demonstrated significant potential as fungicidal agents against a range of plant pathogens. nih.govmdpi.comresearchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of essential fungal enzymes. nih.gov

For instance, certain pyrazole (B372694) acyl thiourea derivatives have shown in vitro activity against fungi such as Gibberella zeae and Fusarium oxysporum. mdpi.com In another study, newly synthesized acyl thiourea derivatives were found to be highly active against 11 different phytopathogenic fungi. nih.gov Molecular docking studies suggested that these compounds might inhibit fungal growth by targeting enzymes like 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). nih.gov Furthermore, N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole (B1210528) moiety have exhibited moderate antifungal activity against Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. mdpi.comresearchgate.net

| Compound Class | Fungal Pathogens | Noteworthy Activity |

| Pyrazole acyl thiourea derivatives | Gibberella zeae, Fusarium oxysporum | Demonstrated in vitro fungicidal activity. mdpi.com |

| Novel acyl thiourea derivatives | 11 phytopathogenic fungi | High activity observed, with potential targets being CYP51 and NMT enzymes. nih.gov |

| 1,2,3-Thiadiazole-based N-acyl-N-arylalaninates | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Showed moderate antifungal effects. mdpi.comresearchgate.net |

Plant Growth Regulatory Effects

Beyond their roles as pesticides, some thiourea derivatives have been investigated for their effects on plant growth. researchgate.net These compounds can influence various physiological processes in plants, potentially leading to applications as plant growth regulators. For example, some N-acyl-N-arylalaninates, in addition to their fungicidal properties, have been studied for their ability to induce systemic resistance in plants, which can help protect them from a broad range of pathogens. mdpi.comresearchgate.net

Enzyme Inhibition Studies (Excluding Clinical Human Trial Data)

The ability of N-acyl isothioureas to interact with biological macromolecules makes them interesting candidates for enzyme inhibition studies. nih.govdntb.gov.uamdpi.com The core structure, containing both hydrogen bond donors and acceptors, allows for binding to the active sites of various enzymes. mdpi.com

Research has shown that certain S-substituted isothioureas can act as potent inhibitors of nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov For example, S-ethylisothiourea (EITU) was found to be a more potent inhibitor of NO production in cell cultures than other known inhibitors. nih.gov Additionally, various thiourea derivatives have been synthesized and evaluated for their ability to inhibit other enzymes, such as urease. mdpi.com Some newly synthesized bis-acyl-thiourea derivatives have shown significant urease inhibition activity. mdpi.com

Future Research Directions and Emerging Opportunities for 1 Acetyl 2,3 Dimethyl Isothiourea Research

Development of Novel Isothiourea Architectures and Catalysts

The exploration of new isothiourea-based catalysts is a vibrant area of research, focused on enhancing their reactivity, selectivity, and substrate scope. A key trend is the development of multifunctional thiourea (B124793) catalysts that incorporate additional activating groups, such as a tertiary amine or a 1,2-amino alcohol. mdpi.com This design strategy aims to enable synchronous activation of both the nucleophile and electrophile through a combination of acid-base and hydrogen-bonding interactions, potentially overcoming the limitations of weaker acidity compared to metal-based Lewis acids. mdpi.com

Furthermore, the synthesis of novel N-acyl thiourea derivatives with diverse heterocyclic rings is an ongoing effort. rsc.org These new structures are not only evaluated for their biological activities but also hold potential as organocatalysts. rsc.orgresearchgate.net The development of chiral isothioureas is particularly significant for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. dntb.gov.ua The insights gained from these new architectures will be instrumental in designing catalysts based on the 1-Acetyl-2,3-dimethylisothiourea scaffold for specific synthetic transformations.

A recent review highlights the role of N-substituted-N-acyl thioureas as crucial building blocks for generating various heterocyclic products and as precursors for organocatalysts. researchgate.net The continuous development of new synthetic methods for these compounds, such as the use of phase-transfer catalysts to improve reaction yields, will facilitate the creation of a broader library of isothiourea catalysts for screening and application. rsc.org

Table 1: Examples of Novel Isothiourea Catalyst Architectures

| Catalyst Type | Key Feature | Potential Advantage | Reference |

|---|---|---|---|

| Multifunctional Thioureas | Contains additional functional groups (e.g., amine, amino alcohol) | Synchronous activation of reactants | mdpi.com |

| Heterocyclic N-Acyl Thioureas | Incorporation of various heterocyclic rings | Tunable electronic and steric properties | rsc.orgresearchgate.net |

| Chiral Isothioureas | Possesses a stereocenter | Enables asymmetric catalysis | dntb.gov.ua |

Integration of Isothiourea Catalysis with Other Catalytic Modalities

A significant frontier in isothiourea research is the integration of isothiourea catalysis with other catalytic modes to achieve novel transformations. This approach, often termed cooperative or dual catalysis, can lead to reactions that are not possible with a single catalyst system.

One prominent example is the combination of isothiourea catalysis with transition metal catalysis, such as palladium catalysis. This has been successfully applied in tandem reactions like N-allylation/ dntb.gov.ua-rearrangement sequences for the synthesis of α-amino acid derivatives. Another approach involves the cooperative action of an isothiourea-derived ammonium (B1175870) enolate with an electrophilic transition metal complex.

The synergy between isothiourea and Brønsted acid catalysis is another promising avenue. This has been utilized in the asymmetric annulation of α,β-unsaturated aryl esters with enamines to construct functionalized dihydropyridin-2-ones with high yields and excellent enantioselectivities. The isothiourea activates the ester to form a chiral α,β-unsaturated acyl ammonium intermediate, while the Brønsted acid activates the enamine.

Furthermore, the merger of isothiourea catalysis with photoredox catalysis is an emerging area that opens up new reaction pathways through the generation of radical intermediates. These dual catalytic systems expand the range of electrophiles that can be used in reactions involving C(1)-ammonium enolate intermediates. The application of these integrated catalytic strategies to reactions involving 1-Acetyl-2,3-dimethylisothiourea could unlock new synthetic possibilities.

Table 2: Examples of Integrated Isothiourea Catalysis

| Catalytic Modality 1 | Catalytic Modality 2 | Example Application | Reference |

|---|---|---|---|

| Isothiourea Catalysis | Palladium Catalysis | Tandem N-allylation/ dntb.gov.ua-rearrangement | |

| Isothiourea Catalysis | Brønsted Acid Catalysis | Asymmetric annulation for dihydropyridinone synthesis | |

| Isothiourea Catalysis | Photoredox Catalysis | Generation of radical intermediates for novel reactions |

Advancements in Flow Chemistry for N-Acyl Isothiourea Synthesis and Catalysis

Flow chemistry is emerging as a powerful tool for the synthesis and application of N-acyl isothioureas and their catalytic systems. The use of continuous-flow reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability.

A key development in this area is the immobilization of isothiourea catalysts on solid supports, such as polymers. These polymer-supported catalysts can be packed into a reactor bed, allowing for the continuous synthesis of products with easy separation of the catalyst from the reaction mixture. This approach not only facilitates catalyst recycling but also enables the automation of multi-step syntheses.

For instance, a packed-bed reactor with a polymer-supported isothiourea catalyst has been successfully used for the enantioselective synthesis of various heterocyclic compounds in continuous flow, demonstrating the potential for large-scale production. The application of flow chemistry to the synthesis of N-acyl isothioureas themselves is also being explored, which could lead to more efficient and safer production processes. The development of robust and recyclable catalysts based on the 1-Acetyl-2,3-dimethylisothiourea structure for use in flow systems represents a significant future research direction.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models and Machine Learning Approaches

The rational design of more efficient and selective isothiourea catalysts, including those based on the 1-Acetyl-2,3-dimethylisothiourea framework, will increasingly rely on advanced computational tools. Density Functional Theory (DFT) has already proven to be invaluable for elucidating reaction mechanisms and understanding the origins of stereoselectivity in isothiourea-catalyzed reactions. Computational studies can identify key non-covalent interactions, such as hydrogen bonding and chalcogen bonding, that stabilize transition states and govern the outcome of a reaction.

Beyond mechanistic studies, machine learning (ML) is emerging as a transformative tool in catalyst development. researchgate.netdntb.gov.ua Although the application of ML in organocatalysis is still in its early stages, it holds immense potential for accelerating the discovery of new catalysts and reactions. researchgate.net ML models can be trained on existing reaction data to predict the selectivity of new catalysts or to identify promising catalyst architectures from a large virtual library. researchgate.netdntb.gov.ua This data-driven approach can help to uncover hidden patterns in catalyst structure and reactivity, guiding experimental efforts towards the most promising candidates. The integration of high-throughput screening with machine learning will be a powerful strategy for optimizing catalysts like 1-Acetyl-2,3-dimethylisothiourea for specific applications.

Table 3: Computational and Data-Driven Approaches in Isothiourea Catalysis

| Approach | Application | Potential Impact | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and stereoselectivity | Rational design of catalysts | |

| Machine Learning (ML) | Predicting catalyst performance and designing new catalysts | Accelerated discovery of optimal catalysts | researchgate.netdntb.gov.ua |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Acetyl-2,3-dimethyl-isothiourea, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of structurally related acetylated compounds (e.g., 1-Acetyl-2,3-diphenylindole) often involves rhodium-catalyzed oxidative coupling or acetylation of precursor thioureas. Column chromatography with solvents like ether/petroleum ether (5:95) is effective for purification, yielding 68–81% depending on substituents . Key factors include temperature control (e.g., room temperature for coupling reactions), stoichiometric ratios of acetyl donors, and inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for confirming methyl and acetyl group positions, while FTIR identifies thiourea-specific C=S stretches (~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight with <0.002% error, as demonstrated for similar compounds .

Q. What analytical methods ensure purity assessment of this compound?

- Methodological Answer: Thin-layer chromatography (TLC) with silica gel plates and polar/non-polar solvent systems (e.g., ethyl acetate/hexane) monitors reaction progress. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity, while melting point analysis (e.g., 123–124°C for 3k in ) confirms crystalline integrity.

Advanced Research Questions

Q. How do steric and electronic effects of the acetyl and methyl groups influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer: Computational tools (e.g., density functional theory (DFT)) model electron distribution and steric hindrance. For example, the acetyl group’s electron-withdrawing nature may reduce thiourea’s nucleophilicity, while methyl groups increase steric bulk, as inferred from similar indole derivatives . Experimental validation via kinetic studies under varying pH and solvent polarities is recommended.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Meta-analysis of bioassay conditions (e.g., cell lines, solvent carriers like DMSO purity) is critical. For instance, variations in IC₅₀ values may arise from differences in protein binding assays (e.g., spin-labeling protocols using acetylated probes, as in ). Replicate studies under standardized OECD guidelines improve reproducibility.

Q. How can AI-driven synthesis planning tools optimize retrosynthetic pathways for this compound?

- Methodological Answer: Platforms like Pistachio or Reaxys databases predict feasible routes by cross-referencing analogous reactions (e.g., acetylation of 2,3-dimethyl-isothiourea). Template-based algorithms prioritize routes with fewer steps and higher atom economy, as seen in AI-guided indole syntheses .

Data Analysis & Experimental Design

Q. What statistical approaches ensure robustness in bioactivity studies involving this compound?

- Methodological Answer: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves across replicates. Sample sizes should exceed n=30 for parametric tests, as per guidelines in primary research methodologies .

Q. How do solvent polarity and proticity affect the stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.